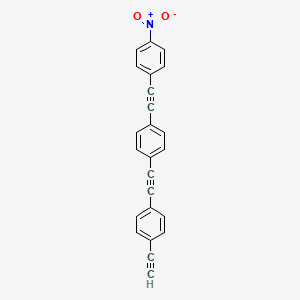

1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene” is a chemical compound . Unfortunately, there is no detailed description available for this compound in the search results.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is mentioned as 247.24800 .Wissenschaftliche Forschungsanwendungen

Sensing Applications

- Selective Sensors for Explosives : Compounds incorporating Pt-ethynyl functionality demonstrate selective sensing capabilities for picric acid, a common explosive component. The selectivity and sensitivity of these sensors are attributed to their extended π-conjugation and luminescence properties, making them promising for detecting explosives at ppb levels (Samanta & Mukherjee, 2013).

- Luminescence Sensing of Metal Ions and Nitroaromatic Compounds : Lanthanide metal–organic frameworks based on a triazole-containing tricarboxylic acid ligand synthesized through copper-catalyzed azide alkyne cycloaddition reaction exhibit selective detection capabilities for 4-nitrophenol and Fe3+ ions over other compounds, highlighting the potential for specific sensing applications (Wang et al., 2016).

Photochemistry and Polymer Chemistry

- Photoelectric Properties : Ethynyl-based conjugated oligo-phenylene-ethynylenes with terminal amine show favorable optical properties, including significant fluorescence intensity even at very low concentrations. Their redox activity and the ability to form colored polymorized films highlight their potential in photoelectric applications (Zhang You-yu, 2009).

- Aggregation-Induced Emission (AIE) : Tetraphenylethene-containing diynes exhibit AIE, where their non-emissive solutions become highly fluorescent upon aggregation. This phenomenon, combined with the ability for UV-induced cross-linking and explosive detection capabilities, showcases their versatility in materials science (Hu et al., 2012).

Electronic and Structural Investigations

- Delocalization of Electron Density : The photochemistry of certain phenylene-ethynylene compounds involves rapid formation of radicals with delocalized electron density, providing insights into the structural changes and properties of these compounds under photoexcitation (Polyansky et al., 2005).

- Structural Adaptability in Nanowires : The ability of biaxially derivatized benzene cores with ethynyl-biphenyls to form conjugated 1D nanowires through rotatable ethynyls demonstrates significant electronic communications and adaptability, essential for applications in nanotechnology (Lee et al., 2014).

Eigenschaften

IUPAC Name |

1-ethynyl-4-[2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H13NO2/c1-2-19-3-5-20(6-4-19)7-8-21-9-11-22(12-10-21)13-14-23-15-17-24(18-16-23)25(26)27/h1,3-6,9-12,15-18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQJHGIWALAWCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477418 |

Source

|

| Record name | 1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene | |

CAS RN |

377776-32-4 |

Source

|

| Record name | 1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane](/img/structure/B1315298.png)